molecular formula C15H11NO2 B14543494 7-Methyl-3-phenyl-1,4-benzoxazin-2-one CAS No. 62103-88-2

7-Methyl-3-phenyl-1,4-benzoxazin-2-one

Cat. No.: B14543494
CAS No.: 62103-88-2
M. Wt: 237.25 g/mol
InChI Key: SZMQKEFRRLWKQC-UHFFFAOYSA-N
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Description

7-Methyl-3-phenyl-1,4-benzoxazin-2-one is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are bicyclic compounds consisting of a benzene ring fused to an oxazine ring. This particular compound is characterized by the presence of a methyl group at the 7th position and a phenyl group at the 3rd position on the benzoxazine ring. Benzoxazines are known for their diverse applications in pharmaceuticals, polymers, and other industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3-phenyl-1,4-benzoxazin-2-one can be achieved through various methods. One common approach involves the cyclodehydration of N-acylated anthranilic acid derivatives. The reaction typically uses cyclizing agents such as acetic anhydride, polyphosphoric acid, sulfuric acid, or pyridine to convert the carboxylic acid group into a good leaving group, facilitating the formation of the benzoxazinone ring .

Industrial Production Methods

Industrial production of benzoxazine derivatives often employs a one-pot synthesis method. This method involves the use of iminium cations from a mixture of cyanuric chloride and dimethylformamide as cyclizing agents. The reaction is carried out under mild conditions, resulting in high yields and simplified workup procedures .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3-phenyl-1,4-benzoxazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can convert the oxazine ring to a dihydrobenzoxazine structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents under acidic conditions.

Major Products

    Oxidation: Quinazolinone derivatives.

    Reduction: Dihydrobenzoxazine derivatives.

    Substitution: Various substituted benzoxazine derivatives depending on the substituent introduced.

Scientific Research Applications

7-Methyl-3-phenyl-1,4-benzoxazin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of other heterocyclic compounds and polymers.

    Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the production of high-performance polymers and resins

Mechanism of Action

The mechanism of action of 7-Methyl-3-phenyl-1,4-benzoxazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s antimicrobial properties are attributed to its ability to disrupt bacterial cell walls and inhibit protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-2H-1,4-benzoxazin-2-one
  • 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one
  • 3-Imino-3,4-dihydro-2H-1,4-benzoxazin-2-one

Uniqueness

7-Methyl-3-phenyl-1,4-benzoxazin-2-one is unique due to the presence of both a methyl group and a phenyl group, which can influence its chemical reactivity and biological activity. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

62103-88-2

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

7-methyl-3-phenyl-1,4-benzoxazin-2-one

InChI

InChI=1S/C15H11NO2/c1-10-7-8-12-13(9-10)18-15(17)14(16-12)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

SZMQKEFRRLWKQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C(=O)O2)C3=CC=CC=C3

Origin of Product

United States

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